N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
Description
N-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1,3,5-trimethylpyrazole core linked via an amide bond to a 2-methoxyethyl side chain substituted with a 5-chlorothiophen-2-yl group. The thiophene moiety introduces sulfur-based aromaticity, while the methoxyethyl group adds hydrophilicity and conformational flexibility.
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2S/c1-8-13(9(2)18(3)17-8)14(19)16-7-10(20-4)11-5-6-12(15)21-11/h5-6,10H,7H2,1-4H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYOXHIBWMHENV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC(C2=CC=C(S2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H15ClN2O3S. It features a pyrazole core which is known for a wide range of biological activities. The presence of a chlorothiophene moiety and methoxyethyl group enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Weight | 326.8 g/mol |
| Molecular Formula | C14H15ClN2O3S |
| CAS Number | 2034403-41-1 |
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study found that certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Analgesic Effects
In addition to anti-inflammatory properties, similar compounds have demonstrated analgesic effects in various animal models. For example, some pyrazole derivatives were tested on carrageenan-induced edema models showing pain relief comparable to traditional analgesics .
Antibacterial Activity
The antibacterial potential of pyrazole derivatives has also been explored. Compounds with similar structures were tested against various bacterial strains including E. coli and S. aureus, showing promising results in inhibiting bacterial growth . This suggests that this compound may possess similar antibacterial properties.
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to involve the inhibition of specific enzymes related to inflammatory pathways and bacterial metabolism. The interaction with cyclooxygenase (COX) enzymes has been noted in related compounds, leading to reduced synthesis of inflammatory mediators .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives:
- Study on Anti-inflammatory Effects : A series of novel pyrazole derivatives were synthesized and evaluated for their ability to inhibit COX enzymes. The most potent compounds showed significant anti-inflammatory activity with minimal side effects .
- Antibacterial Research : A study tested various pyrazole derivatives against standard bacterial strains and reported notable antibacterial activity, particularly in compounds with aliphatic amide linkages .
- Pharmacokinetics : In silico studies have suggested favorable pharmacokinetic properties for related compounds, including good absorption and distribution characteristics which are critical for therapeutic efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole carboxamide derivatives are widely studied for their bioactivity and tunable properties. Below, we compare the target compound with analogs from the literature, focusing on structural variations, synthetic yields, melting points, and spectral properties.
Structural Variations and Substituent Effects
The target compound differs from the analogs in (e.g., compounds 3a–3p ) primarily in its substitution pattern:
- Aryl vs. Thiophene Substituents : Analogs like 3a–3e feature aryl groups (phenyl, 4-chlorophenyl, etc.) on the pyrazole rings, while the target compound incorporates a 5-chlorothiophene moiety. Thiophene’s reduced electron density compared to benzene may alter binding interactions in biological systems .
- Methoxyethyl vs. Cyano/Aryl Linkers: The target compound’s methoxyethyl side chain introduces flexibility and polarity, contrasting with the rigid cyano or aryl substituents in 3a–3p. This could enhance solubility in polar solvents .
Key Observations :
- Yield : Synthetic yields for 3a–3d range from 62% to 71%, indicating moderate efficiency for carboxamide coupling reactions .
- Melting Points : Polar substituents (e.g., 4-fluorophenyl in 3d ) correlate with higher melting points (181–183°C) due to increased intermolecular interactions. The target compound’s methoxyethyl group may lower its melting point relative to 3d by reducing crystallinity .
Spectral and Analytical Data
- ¹H-NMR : In 3a–3d , aromatic protons resonate at δ 7.2–8.1 ppm, while methyl groups on the pyrazole ring appear at δ 2.4–2.6 ppm. The target compound’s methoxyethyl group would likely show distinct signals for –OCH₃ (δ ~3.3 ppm) and –CH₂– (δ ~3.5–4.0 ppm) .
- Mass Spectrometry : Molecular ions ([M+H]⁺) for 3a–3d range from 403.1 to 437.1 m/z. The target compound’s molecular weight (estimated ~425–450 g/mol) would align with this range.
Hypothetical Pharmacological Implications
- Solubility and Bioavailability : The methoxyethyl side chain could improve aqueous solubility relative to purely aromatic analogs, aiding in pharmacokinetic profiles .
Q & A
Basic Research Questions
What are the optimized synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield and purity?
The synthesis of this carboxamide derivative typically involves multi-step reactions, including coupling reactions, cyclization, and functional group modifications. Key steps include:
- Coupling agents : Use of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF to activate the carboxyl group for amide bond formation .
- Solvent optimization : Polar aprotic solvents like DMF enhance reaction efficiency.
- Purification : Preparative thin-layer chromatography (TLC) with solvent gradients (e.g., PE:EA = 8:1) followed by recrystallization from ethanol improves purity .
- Yield optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of reactants) and monitor reaction progress via TLC to minimize side products.
Example reaction parameters from analogous compounds :
| Step | Conditions | Yield Range |
|---|---|---|
| Coupling | EDCI/HOBt, DMF, RT, 30 min | 62–71% |
| Purification | TLC (PE:EA) + recrystallization | >95% purity |
Which spectroscopic and crystallographic methods are most effective for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR in deuterated solvents (CDCl₃, DMSO-d₆) resolves substituent patterns (e.g., pyrazole methyl groups at δ ~2.6 ppm) .
- Mass spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, especially for resolving stereochemistry and intermolecular interactions .
Key data from similar structures :
- ¹H NMR chemical shifts: Pyrazole protons (δ 7.4–8.1 ppm), methoxy groups (δ 3.2–3.8 ppm).
- Crystallographic R-factors: <0.05 for high-resolution datasets .
Advanced Research Questions
How can researchers investigate the compound's interactions with biological targets (e.g., enzymes or receptors)?
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) in real-time by immobilizing the target protein .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- Crystallographic studies : Co-crystallize the compound with its target (e.g., kinases) to map binding pockets using SHELX-refined models .
Case study : Analogous pyrazole-carboxamides showed sub-micromolar binding to kinase targets via hydrophobic interactions and hydrogen bonding .
What computational approaches are suitable for predicting reactivity or binding modes?
- Molecular docking (AutoDock/Vina) : Screen binding poses against protein active sites. Use PyMOL for visualization .
- Molecular dynamics (MD) simulations (GROMACS) : Simulate ligand-protein stability over 100+ ns trajectories to assess conformational changes .
- QM/MM calculations : Hybrid quantum-mechanical/molecular-mechanical models predict reaction pathways (e.g., hydrolysis susceptibility of the carboxamide group) .
Example : MD simulations of similar compounds revealed stable binding to ATP-binding pockets in kinases .
How can contradictions in biological activity data across assay conditions be resolved?
- Orthogonal assays : Validate enzyme inhibition data with cell-based assays (e.g., cytotoxicity vs. target-specific activity) .
- Purity verification : Re-analyze compound batches via HPLC and NMR to rule out degradation products .
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to explain discrepancies between in vitro and in vivo results .
Note : A study on pyrazole derivatives found that impurities >5% significantly altered IC₅₀ values in kinase assays .
How to design derivatives to enhance pharmacological profiles while minimizing toxicity?
- Structure-activity relationship (SAR) : Modify substituents on the pyrazole ring (e.g., chloro to fluoro for improved bioavailability) .
- Toxicity screening : Use in silico tools (e.g., ProTox-II) to predict hepatotoxicity and prioritize low-risk candidates .
- Metabolic stability : Introduce methoxy groups to block cytochrome P450-mediated oxidation, as seen in analogous compounds .
Example : Fluorine substitution at the 5-chlorothiophene position reduced cytotoxicity by 40% in a lead optimization study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
